N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide is a complex organic compound that features both an imidazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole precursors separately, followed by their coupling under specific conditions. For instance, the imidazole moiety can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques like chromatography and crystallization can help in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~3~-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the indole moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and imidazole derivatives, such as:
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylphenyl]methanamine
Uniqueness
What sets N3-[2-(1H-imidazol-5-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide apart is its unique combination of the imidazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C17H20N4O/c1-12(2)21-10-15(14-5-3-4-6-16(14)21)17(22)19-8-7-13-9-18-11-20-13/h3-6,9-12H,7-8H2,1-2H3,(H,18,20)(H,19,22) |
InChI Key |
IEVQIUQVRCLTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.